

Application Notes and Protocols for the Quantitative Analysis of Isonicotinate

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Compound of Interest

Compound Name: Isonicotinate

Cat. No.: B8489971

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These comprehensive application notes provide detailed methodologies for the quantitative analysis of **isonicotinate** (the conjugate base of isonicotinic acid) in various samples, including pharmaceutical formulations and biological fluids. The protocols described herein are intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

High-Performance Liquid Chromatography with UV detection is a widely used, robust, and cost-effective method for the quantification of **isonicotinate**. This technique offers excellent separation and sensitivity for the analysis of **isonicotinate** in bulk drug substances and pharmaceutical dosage forms. The method described below is a stability-indicating HPLC method that can separate **isonicotinate** from its related substances.

Experimental Protocol:

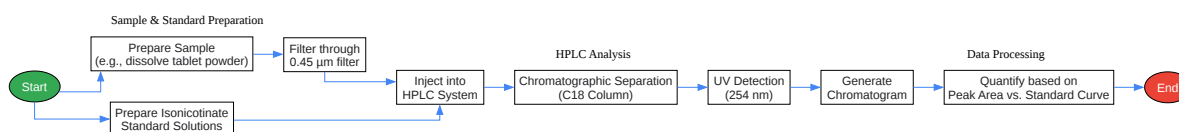
- **Instrumentation:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is suitable for this analysis.
- **Chromatographic Conditions:**

- Column: Inertsil C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A filtered and degassed solution of potassium dihydrogen phosphate buffer (pH 6.9).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 254 nm.[\[1\]](#)
- Injection Volume: 10 µL.
- Column Temperature: Ambient.
- Standard Solution Preparation:
 - Prepare a stock solution of isonicotinic acid reference standard in the mobile phase.
 - Perform serial dilutions to prepare working standard solutions covering the desired concentration range (e.g., 0.25 to 3.00 µg/mL).[\[1\]](#)
- Sample Preparation (for Tablets):
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
 - Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.
 - Filter the solution through a 0.45 µm nylon syringe filter before injection.
- Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary:

Parameter	Reported Value	Reference
Linearity Range	0.25 - 3.00 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.999	[1]
Limit of Detection (LOD)	0.083 µg/mL	[1]
Limit of Quantification (LOQ)	0.25 µg/mL	[1]
Accuracy (Recovery)	98.0% - 102.0%	[2]
Precision (%RSD)	< 2.0%	[2]

Experimental Workflow:



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HPLC-UV analysis workflow for **isonicotinate**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective technique for the quantification of **isonicotinate**, particularly in complex biological matrices such as plasma and urine.[3][4] This method is ideal

for pharmacokinetic studies and therapeutic drug monitoring. The protocol below describes a method for the direct analysis of **isonicotinate** in human plasma.

Experimental Protocol:

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3 μ m).[5]
 - Mobile Phase: Gradient elution with a mixture of 5 mM ammonium acetate in water and acetonitrile.[5]
 - Flow Rate: 0.250 mL/min.[5]
 - Injection Volume: 5 μ L.
 - Column Temperature: 30 $^{\circ}$ C.[5]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Precursor ion (Q1) m/z 124 -> Product ion (Q3) m/z 80.
- Standard Solution Preparation:
 - Prepare a stock solution of isonicotinic acid in a suitable solvent (e.g., methanol/water).
 - Prepare working standards by spiking drug-free plasma with known concentrations of **isonicotinate**.
 - Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled isonicotinic acid).
- Sample Preparation (Plasma):

- To a 100 µL aliquot of plasma, add the internal standard solution.
- Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
- Method Validation: Validate the method for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.

Quantitative Data Summary:

Parameter	Reported Value	Reference
Linearity Range	0.05 - 10 µg/mL	[3]
Correlation Coefficient (r)	> 0.9947	[3]
Intra-day Precision (%CV)	1.12 - 13.43%	[3]
Inter-day Precision (%CV)	2.49 - 9.69%	[3]
Accuracy	91.63 - 114.00%	[3]
Recovery	Consistent (CV < 9.36%)	[3]

Experimental Workflow:



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LC-MS/MS analysis workflow for **isonicotinate**.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note:

Gas chromatography is a suitable technique for the analysis of volatile compounds. Since isonicotinic acid has a high melting point and is not readily volatile, a derivatization step to convert it into a more volatile ester, such as methyl **isonicotinate**, is necessary.^{[6][7]} This method is particularly useful for purity testing and quantification of **isonicotinate** as an impurity in other substances.

Experimental Protocol:

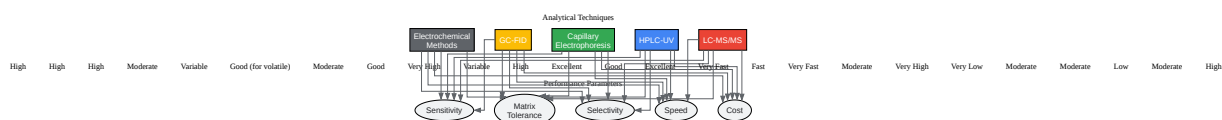
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
- Derivatization:
 - Esterify the isonicotinic acid sample with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl **isonicotinate**.
 - Neutralize the reaction mixture and extract the methyl **isonicotinate** into a suitable organic solvent (e.g., dichloromethane).
- Chromatographic Conditions:
 - Column: DB-5, 30 m x 0.53 mm ID, 2.65 µm film thickness.^{[6][7]}
 - Carrier Gas: Nitrogen or Helium.
 - Injector Temperature: 230 °C.^[6]
 - Detector Temperature: 250 °C.^[6]
 - Oven Temperature Program: 100 °C (hold 0 min), ramp at 10 °C/min to 270 °C (hold 5 min).^[6]

- Injection Volume: 1 μ L.
- Standard and Sample Preparation:
 - Prepare a stock solution of methyl **isonicotinate** standard in methanol.
 - Create a calibration curve by preparing a series of standard solutions of varying concentrations.
 - Derivatize the **isonicotinate**-containing sample as described above and dissolve the final extract in a known volume of solvent.
- Method Validation: The method should be validated for linearity, precision, accuracy, and sensitivity.

Quantitative Data Summary:

Parameter	Reported Value	Reference
Linearity Range	0.1 - 1.0% (as impurity)	[6] [7]
Correlation Coefficient (r)	0.9997	[6] [7]
Retention Time	~5.60 min	[6]

Experimental Workflow:



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